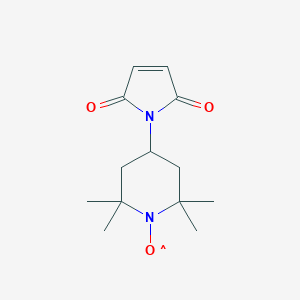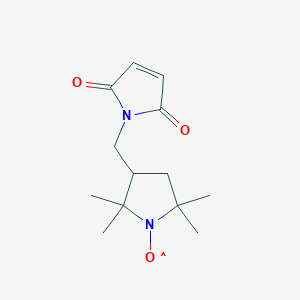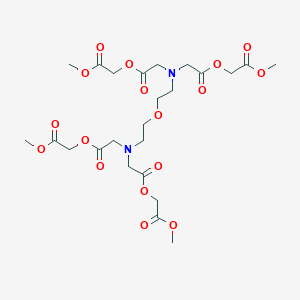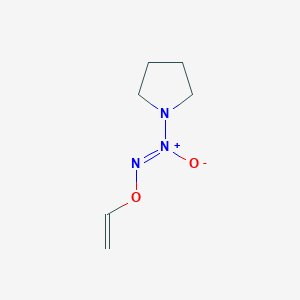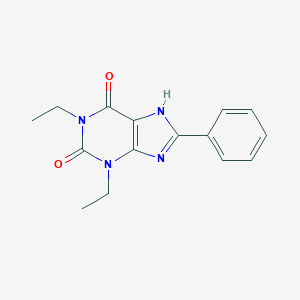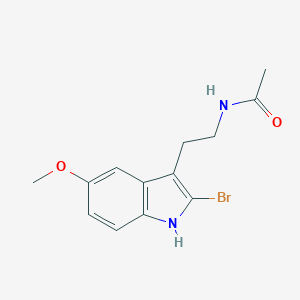
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
概要
説明
Synthesis Analysis
The synthesis of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide is achieved through a practical method involving the direct bromination of melatonin with N-bromosuccinimide (NBS) in anhydrous acetic acid at room temperature under nitrogen. This process is followed by flash-chromatography to isolate the desired compound. The bromination step is critical, as it introduces the bromine at the C-2 position of the indole moiety, significantly altering the molecule's biological activity (Duranti et al., 1992).
Molecular Structure Analysis
The molecular structure of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide has been examined using various spectroscopic techniques. Infrared (IR) spectroscopy and density functional theory (DFT) methods have been employed to optimize the geometry of the molecule and predict its vibrational modes. These studies provide insights into the molecule's configuration and the effects of bromination on its structure (Su Xue-ju, 2015).
Chemical Reactions and Properties
The compound exhibits potent agonistic activity towards melatonin receptors, demonstrating a higher relative binding affinity than melatonin itself in vitro. It also shows enhanced activity in physiological assays, including the inhibition of cortical neurons' spontaneous firing activity and the potentiation of the inhibitory effect of GABA. These chemical properties suggest its utility in studying melatonin's physiological roles and potential therapeutic applications (Duranti et al., 1992).
科学的研究の応用
Scientific Field: Neuropharmacology
The compound is used in the field of neuropharmacology, specifically in the study of melatonin receptors .
Summary of the Application
2-bromomelatonin is a potent melatonin agonist . Melatonin is a hormone that regulates sleep-wake cycles, and an agonist is a substance that initiates a physiological response when combined with a receptor.
Methods of Application or Experimental Procedures
The synthesis of 2-bromomelatonin was achieved by direct bromination of melatonin with N-bromosuccinimide (NBS) in anhydrous acetic acid at room temperature under nitrogen, followed by flash-chromatography .
Results or Outcomes
Tests performed in vitro with isolated melatonin receptors from rabbit parietal cortex demonstrated that the relative binding affinity of 2-bromomelatonin was about ten times higher than that of melatonin . It showed enhanced activity in inhibiting the spontaneous firing activity of cortical neurons and similarly to melatonin and 2-iodomelatonin potentiated significantly the inhibitory effect of GABA . 2-Bromomelatonin was also an extremely effective agonist in the tests performed in vivo in the Syrian hamster gonadal regression model .
Safety And Hazards
Specific safety and hazard information for “N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide” is not readily available in the literature. As with all chemicals, it should be handled with appropriate safety precautions.
将来の方向性
The potential applications and future directions for “N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide” and similar compounds are subjects of ongoing research. For instance, indole derivatives have been studied for their potential antihyperglycemic and antioxidant activities2, suggesting possible applications in the treatment of diabetes and other conditions associated with oxidative stress.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHLXIXCQDGUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162239 | |
| Record name | 2-Bromomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
CAS RN |
142959-59-9 | |
| Record name | 2-Bromomelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142959599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)
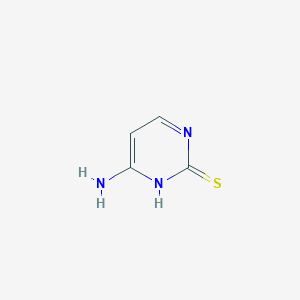
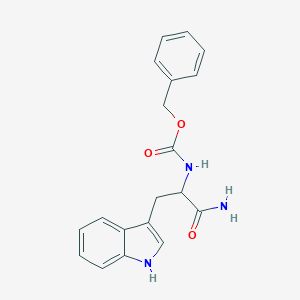
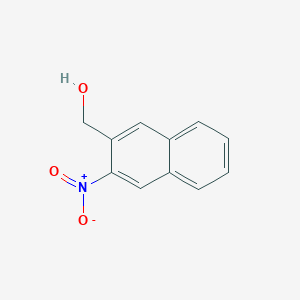
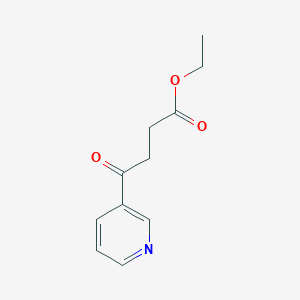


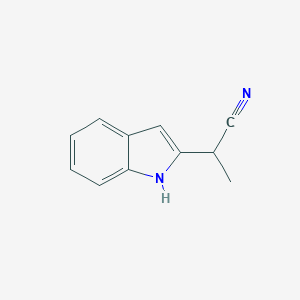
![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
